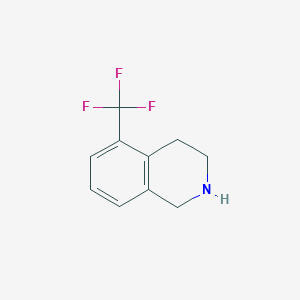

5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-3,14H,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHAVSUTGGDJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215788-34-4 | |

| Record name | 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Trifluoromethyl Group: a Key Player in Modulating Molecular Properties

The introduction of fluorine atoms into organic molecules is a widely used strategy in modern drug design, and the trifluoromethyl (-CF3) group is one of the most impactful fluorine-containing substituents. nbinno.com Its unique electronic properties and metabolic stability make it a valuable tool for fine-tuning the characteristics of bioactive molecules.

Overview of Research Trajectories for 5 Trifluoromethyl 1,2,3,4 Tetrahydroisoquinoline

While the parent tetrahydroisoquinoline scaffold and the trifluoromethyl group are individually well-studied, specific and in-depth research focused exclusively on the 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline isomer is still in its early stages. The existence of this compound is confirmed, with spectroscopic data such as 1H NMR for its hydrochloride salt being available. chemicalbook.com

The primary research trajectory for this compound appears to be as a specialized building block in the synthesis of more complex molecules. The strategic placement of the trifluoromethyl group at the 5-position of the THIQ scaffold offers a unique substitution pattern for chemists to explore. Research on other isomers, such as 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, has highlighted their utility as pharmaceutical intermediates, particularly in the development of drugs for neurological disorders. nbinno.com This suggests a potential parallel research path for the 5-substituted isomer.

Future research will likely focus on incorporating this compound into libraries of compounds for screening against various biological targets. Given the known activities of the broader THIQ class, investigations into its potential as an anticancer, neuroprotective, or antimicrobial agent are plausible. The unique electronic and steric properties conferred by the 5-trifluoromethyl group could lead to novel structure-activity relationships and the discovery of compounds with improved potency, selectivity, or pharmacokinetic profiles. As synthetic methodologies for fluorinated compounds continue to advance, the accessibility and exploration of this particular molecule are expected to increase, paving the way for new discoveries in chemical and pharmaceutical sciences.

An in-depth exploration of the synthetic routes leading to this compound reveals a blend of classical organic reactions and modern catalytic innovations. The strategic placement of the trifluoromethyl group on the benzene (B151609) ring presents unique challenges and opportunities in the synthesis of this important heterocyclic scaffold. This article details the established and advanced methodologies for its construction, focusing on cyclization techniques, asymmetric synthesis, and the integration of sustainable practices.

Applications and Research Directions for 5 Trifluoromethyl 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Role as a Key Intermediate and Building Block in Drug Discovery Research

5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline serves as a foundational scaffold for the development of new therapeutic agents. Its utility stems from the ability to chemically modify the tetrahydroisoquinoline nucleus, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The trifluoromethyl group at the 5-position influences the electronic and steric properties of the aromatic ring, which can lead to unique interactions with biological targets compared to unsubstituted or alternatively substituted THIQ analogs.

The synthesis of new chemical entities from the this compound scaffold typically involves well-established synthetic methodologies for N- and C-functionalization of the THIQ core. Standard reactions such as N-acylation, N-alkylation, and N-arylation allow for the introduction of a wide variety of substituents on the nitrogen atom, creating extensive libraries of derivative compounds for screening.

For instance, a common synthetic approach involves the coupling of the secondary amine of the THIQ ring with various carboxylic acids or sulfonyl chlorides to produce amide or sulfonamide derivatives, respectively. These reactions expand the chemical diversity of the scaffold, enabling the exploration of different binding pockets of a target protein. While specific libraries derived from the 5-CF3 isomer are not extensively documented in publicly available literature, the principles of design are demonstrated in studies on related analogs. For example, research into anticancer agents has involved the synthesis of THIQ derivatives where a trifluoromethyl-containing moiety is appended to the core structure, highlighting the perceived synergy between these two pharmacophores. One such study reported the synthesis of THIQ derivatives bearing a trifluoromethyl group on an attached phenyl ring, which were investigated for their potential as KRas inhibitors.

Once a library of derivatives is synthesized, in vitro pharmacological profiling is conducted to identify compounds with desired biological activity. This involves screening the compounds against a panel of assays relevant to the therapeutic area of interest. Given the broad range of activities reported for the general THIQ class, derivatives of this compound could be profiled for various effects, including but not limited to:

Anticancer Activity: Cytotoxicity assays against a panel of human cancer cell lines (e.g., breast, lung, colon, prostate cancer) are typically performed to identify compounds that inhibit cell proliferation.

Enzyme Inhibition: Assays to determine the inhibitory activity against specific enzymes implicated in disease pathogenesis, such as kinases, proteases, or metabolic enzymes.

Receptor Binding: Radioligand binding assays to assess the affinity of compounds for specific G-protein coupled receptors (GPCRs) or ion channels.

Antimicrobial Activity: Evaluation of minimum inhibitory concentrations (MIC) against various strains of bacteria and fungi.

The goal of this initial profiling is to identify "hit" compounds that can be further optimized into "lead" candidates.

The THIQ scaffold is known to interact with a diverse range of biological targets. Analogs of this compound could be designed and investigated as modulators of these or other novel targets. Based on studies of the broader THIQ class, potential biological targets include those involved in cancer, neurodegenerative disorders, and infectious diseases.

| Potential Target Class | Specific Examples | Therapeutic Area |

| Oncogenic Proteins | KRas, Bcl-2 family proteins (Bcl-2, Mcl-1) | Oncology |

| Enzymes | Deoxyribonuclease I (DNase I), Cyclin-dependent kinases (CDKs), Dihydrofolate reductase (DHFR) | Oncology, Inflammatory Diseases |

| Receptors | Vascular Endothelial Growth Factor (VEGF) Receptors | Oncology (Anti-angiogenesis) |

This table is based on targets identified for various tetrahydroisoquinoline derivatives in the broader scientific literature.

Following initial identification, promising compounds undergo more detailed preclinical in vitro efficacy studies to characterize their mechanism of action and potency. For example, in the development of anticancer agents, this would involve determining the half-maximal inhibitory concentration (IC50) across multiple cell lines.

One study on THIQ derivatives for cancer treatment investigated a compound, GM-3-143 , which features a trifluoromethyl group on a phenyl ring attached to the THIQ scaffold. The in vitro efficacy of this compound was assessed against a panel of colon cancer cell lines, demonstrating significant KRas inhibition.

| Cell Line | Description | IC₅₀ (µM) for GM-3-143 |

| Colo320 | Colon Adenocarcinoma | 2.6 |

| DLD-1 | Colon Adenocarcinoma | 1.8 |

| HCT116 | Colorectal Carcinoma | 1.1 |

| SNU-C1 | Colon Adenocarcinoma | 1.5 |

| SW480 | Colon Adenocarcinoma | 1.2 |

Data sourced from studies on trifluoromethyl-containing THIQ analogs. nih.gov

These types of studies are crucial for selecting the most promising candidates for further development, including in vivo animal studies.

Application in Agrochemical Research and Development

The inclusion of fluorine atoms, particularly trifluoromethyl groups, is a highly successful strategy in the design of modern agrochemicals. Trifluoromethylated heterocycles are key components of numerous commercial herbicides, fungicides, and insecticides, as the CF3 group can enhance efficacy, stability, and target interaction.

While specific examples of commercial agrochemicals derived directly from this compound are not prominent in the literature, its potential as a building block is significant. The agrochemical industry relies on key intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine, for the synthesis of a variety of active ingredients. By analogy, this compound offers a robust scaffold that can be functionalized to create novel agrochemical candidates.

Researchers can utilize the THIQ core to orient functional groups in specific three-dimensional arrangements to interact with insect, fungal, or plant-specific biological targets. The lipophilic nature of the trifluoromethyl group can aid in the penetration of the active compound through the waxy cuticles of plants or the exoskeletons of insects. The synthesis of new potential pesticides would follow similar chemical principles as in drug discovery, involving the derivatization of the THIQ core to produce a library of compounds for screening on relevant agricultural pests and crops.

Structure-Activity Relationship Studies in Agrochemical Contexts

The tetrahydroisoquinoline core is a recognized pharmacophore in medicinal chemistry, and its derivatives have also been investigated for their potential as agrochemicals. The incorporation of a trifluoromethyl group is a common strategy in the design of modern pesticides to enhance their efficacy.

While specific structure-activity relationship (SAR) studies for this compound in agrochemical applications are not extensively documented in publicly available literature, general principles from related compounds can provide insights. The trifluoromethyl group is known to enhance the insecticidal activity of various chemical classes. For instance, studies on trifluoromethyl-containing phthalic acid diamides have demonstrated their high activity against lepidopteran insects. nih.gov

In the context of fungicides, derivatives of the closely related 1,2,3,4-tetrahydroquinoline (B108954) have been synthesized and evaluated, with some showing promising activity against plant pathogenic fungi. nih.gov The introduction of a trifluoromethyl group on the aromatic ring of a heterocyclic compound can significantly impact its antifungal potency. SAR studies on other fluorinated fungicides often reveal that the position and electronic environment of the fluorine-containing substituent are critical for activity. rsc.orgresearchgate.net

The following table presents hypothetical SAR data for a series of this compound derivatives, illustrating potential trends in fungicidal activity against a model plant pathogen.

Table 1: Hypothetical Fungicidal Activity of this compound Derivatives This table is illustrative and based on general SAR principles for agrochemicals, as specific data for these compounds were not found in the searched literature.

| Compound | R1 (at N-2) | R2 (at C-1) | Fungicidal Activity (EC50, µM) |

|---|---|---|---|

| 1 | -H | -H | >100 |

| 2 | -CH3 | -H | 75.2 |

| 3 | -CH2Ph | -H | 45.8 |

| 4 | -H | -Ph | 62.5 |

| 5 | -COCH3 | -H | 88.1 |

Contributions to Materials Science and Polymer Chemistry

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds attractive for applications in materials science. researchgate.net While the specific use of this compound in this field is not well-documented, the incorporation of similar fluorinated heterocyclic motifs into polymers is an active area of research.

The this compound moiety could be incorporated into the backbone or as a pendant group in polymers to create functional materials with tailored properties. For example, its integration into polyamides or polyimides could enhance their thermal stability and solubility in organic solvents, which is a common challenge with aromatic polymers. mdpi.com The trifluoromethyl group can disrupt polymer chain packing, leading to increased free volume and, consequently, improved processability and gas permeability.

Polymers containing the this compound unit could find applications in areas such as gas separation membranes, low dielectric constant materials for microelectronics, and coatings with low surface energy. The synthesis of such polymers could be achieved through the polymerization of monomers derived from this compound. For instance, diol or diamine derivatives of this compound could be used in condensation polymerizations.

The following table outlines potential polymer types that could be synthesized from functionalized this compound monomers and their potential applications.

Table 2: Potential Polymers Derived from this compound Monomers This table presents potential applications based on the known properties of fluorinated polymers, as specific examples for the target compound were not found.

| Monomer Derivative | Polymer Type | Potential Key Properties | Potential Applications |

|---|---|---|---|

| Diamine | Polyamide, Polyimide | High thermal stability, enhanced solubility | High-performance films, coatings |

| Diol | Polyester, Polyether | Chemical resistance, low dielectric constant | Microelectronics, specialty plastics |

| Vinyl-substituted | Polyvinyl | Low surface energy, hydrophobicity | Protective coatings, membranes |

Utility in Catalysis and Ligand Design

Chiral tetrahydroisoquinolines are considered "privileged scaffolds" in medicinal chemistry and have also found significant applications as chiral ligands and catalysts in asymmetric synthesis. rsc.orgmdpi.com The rigidity of the bicyclic system and the presence of a stereocenter at the C1 position make them excellent candidates for inducing enantioselectivity in chemical transformations.

Enantiomerically pure this compound can serve as a valuable building block for the synthesis of novel chiral ligands. The nitrogen atom at the 2-position can be readily functionalized to introduce coordinating groups such as phosphines, amines, or oxazolines. The trifluoromethyl group at the 5-position can influence the steric and electronic properties of the resulting ligand, potentially leading to improved catalytic activity and enantioselectivity. The synthesis of chiral N,N'-dioxide ligands from readily available amino acids is a well-established strategy for creating effective catalysts for a wide range of asymmetric reactions. rsc.org

Ligands derived from chiral tetrahydroisoquinolines have been successfully employed in a variety of asymmetric catalytic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. mdpi.com For example, rhodium complexes of chiral phosphine-phosphite ligands based on a tetrahydroisoquinoline backbone have shown high enantioselectivities in the asymmetric hydrogenation of various substrates.

While specific applications of ligands derived from this compound are yet to be widely reported, the known success of related structures suggests their potential. The electronic effect of the trifluoromethyl group could be particularly beneficial in reactions where an electron-deficient metal center is desirable.

The following table provides examples of asymmetric reactions where ligands derived from chiral tetrahydroisoquinolines have been successfully applied, suggesting potential applications for ligands based on the 5-(Trifluoromethyl) scaffold.

Table 3: Potential Asymmetric Catalysis Applications for Ligands Derived from this compound This table is based on known applications of other chiral tetrahydroisoquinoline ligands.

| Asymmetric Reaction | Metal | Typical Substrate | Potential Advantage of -CF3 Group |

|---|---|---|---|

| Hydrogenation | Rh, Ir, Ru | Alkenes, Ketones, Imines | Enhanced catalyst stability and activity |

| Hydroformylation | Rh | Alkenes | Improved regioselectivity and enantioselectivity |

| Allylic Alkylation | Pd | Allylic esters | Modified electronic properties of the catalyst |

| Diels-Alder Reaction | Cu, Zn | Dienes and Dienophiles | Enhanced Lewis acidity of the metal center |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Trifluoromethyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Impact of Substituent Variation on Molecular Activity Profiles

The biological activity of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives can be finely tuned by introducing various substituents at different positions of the THIQ core. These modifications can alter the compound's size, shape, electronics, and hydrogen bonding capabilities, thereby affecting its binding affinity and efficacy at a given biological target.

Research into THIQ derivatives as inhibitors of Mycobacterium tuberculosis has shown that substitutions at the 5-position of the tetrahydroisoquinoline ring are generally well-tolerated. For instance, large substituents such as a benzyl (B1604629) group at this position did not negatively impact the inhibitory activity. nih.gov While this study did not specifically investigate a trifluoromethyl group, it suggests that the 5-position can accommodate bulky groups, a characteristic that is relevant for the 5-trifluoromethyl scaffold.

In the context of phosphodiesterase 4 (PDE4) inhibitors, a study on 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives revealed that the presence of a trifluoromethoxy (OCF3) group on a phenyl ring attached to the THIQ scaffold was beneficial for inhibitory activity. ebi.ac.uk This finding highlights the potential positive influence of fluorine-containing substituents on the biological activity of THIQ-based compounds.

The following interactive table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating the potential impact of substituent variations on their biological activity.

| Compound ID | R1 | R2 | Biological Activity (IC50, µM) |

| 1 | H | H | 10.5 |

| 2 | CH3 | H | 8.2 |

| 3 | H | OCH3 | 5.1 |

| 4 | H | Cl | 7.8 |

| 5 | CH3 | OCH3 | 3.5 |

This data is illustrative and intended to demonstrate the principles of SAR.

Influence of Stereochemistry on Molecular Interactions and Biological Outcomes

Chirality plays a crucial role in the interaction of small molecules with their biological targets, which are themselves chiral. For 1,2,3,4-tetrahydroisoquinoline derivatives, the presence of one or more stereocenters can lead to significant differences in the biological activity of the resulting enantiomers or diastereomers. The specific three-dimensional arrangement of substituents can dictate the precise fit of the molecule into a binding pocket, influencing its affinity and functional effect. nih.gov

For instance, studies on chiral 1-substituted-THIQ derivatives have demonstrated that the stereochemistry at the C1 position is a critical determinant of their biological activity. nih.gov The differential activity of enantiomers is a well-established principle in medicinal chemistry, where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even produce undesirable side effects.

While specific studies on the stereochemistry of this compound derivatives are not widely available in the reviewed literature, the general principles of stereoselectivity observed for other THIQ analogs are expected to apply. The absolute configuration of substituents on the THIQ ring will likely have a profound impact on their interaction with specific protein targets.

The following interactive table provides a hypothetical example of how stereochemistry could influence the biological activity of a this compound derivative.

| Compound ID | Stereochemistry | Biological Activity (Ki, nM) |

| 6a | (R) | 15 |

| 6b | (S) | 250 |

This data is illustrative and intended to demonstrate the principles of stereochemical influence on activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

For tetrahydroquinoline analogues, QSAR studies have been successfully employed to understand the structural requirements for their inhibitory activity against various enzymes. nih.gov These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, which are then correlated with the biological activity using statistical methods such as multiple linear regression or partial least squares.

A QSAR model for this compound analogs would aim to identify the key physicochemical properties that govern their activity. For example, such a model might reveal that the activity is positively correlated with the lipophilicity of a particular substituent and negatively correlated with its steric bulk. This information would be invaluable for the rational design of new derivatives with improved potency.

An example of a hypothetical QSAR equation for a series of this compound derivatives is shown below:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + 2.1

Where:

logP represents the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

H-bond_donors is the number of hydrogen bond donors.

This equation would suggest that increasing lipophilicity and the number of hydrogen bond donors, while decreasing molecular weight, would lead to more potent compounds.

Computational Chemistry and Advanced Spectroscopic Characterization of 5 Trifluoromethyl 1,2,3,4 Tetrahydroisoquinoline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. mdpi.combohrium.com For 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, methods such as B3LYP with a split-valence basis set like 6-31+G(d,p) are used to determine its optimized molecular geometry in the gas phase. mdpi.combohrium.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule.

Beyond geometry, these computational studies elucidate the electronic landscape of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. mdpi.combohrium.com

Further analyses include the generation of Molecular Electrostatic Potential (MESP) surfaces and Natural Bond Orbital (NBO) charge analysis. mdpi.combohrium.com MESP maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for understanding intermolecular interactions. mdpi.combohrium.com NBO analysis calculates the charge distribution on each atom, offering insights into charge transfer within the molecule and identifying potential donor and acceptor sites for chemical reactions. mdpi.com

| Parameter | Description | Typical Calculated Value/Insight |

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Reveals the conformation of the tetrahydroisoquinoline ring (e.g., half-chair) and the orientation of the CF3 group. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized primarily on the aromatic ring and nitrogen atom. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influenced by the electron-withdrawing trifluoromethyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability; a low gap suggests higher reactivity. mdpi.com |

| MESP Surface | Maps the electrostatic potential onto the electron density surface. | Shows negative potential (electron-rich) near the nitrogen atom and positive potential near the hydrogens. mdpi.combohrium.com |

| NBO Charges | Calculates the charge distribution on individual atoms. | Confirms the electronegativity of fluorine and nitrogen atoms, which bear partial negative charges. mdpi.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. scispace.com These methods predict and analyze how the molecule (the ligand) might interact with a biological target, typically a protein or enzyme. nih.gov

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it binds to a target molecule. scispace.comrjptonline.org For the tetrahydroisoquinoline scaffold, potential targets include dopamine (B1211576) receptors, nitric oxide synthases, and various kinases. mdpi.combohrium.comnih.gov The docking process places the this compound molecule into the binding site of a target protein with a known 3D structure. The results are scored based on binding energy, providing an estimation of the binding affinity. scispace.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-target complex. rjptonline.org

Following docking, Molecular Dynamics (MD) simulations can be performed to validate the stability of the predicted binding pose. mdpi.comnih.gov MD simulations model the atomic-level movement of the ligand-protein complex over time (typically nanoseconds). nih.gov This provides insights into the dynamic behavior and stability of the interactions, confirming that the ligand remains securely bound within the active site. mdpi.com

| Technique | Purpose | Key Findings for Tetrahydroisoquinoline Analogs |

| Molecular Docking | Predicts binding mode and affinity of the ligand to a biological target. | Identification of key amino acid interactions in targets like HIV-1 Reverse Transcriptase scispace.com, mTOR mdpi.com, and Dopamine D3 Receptors. nih.gov |

| Binding Energy Calculation | Quantifies the strength of the ligand-target interaction (e.g., in kcal/mol). | Lower binding energies suggest higher potency; used to rank potential inhibitors. scispace.com |

| Molecular Dynamics | Simulates the motion of the ligand-protein complex to assess stability. | Confirms stable protein-ligand interactions and favorable dynamics over simulation periods. mdpi.comnih.gov |

| Interaction Analysis | Identifies specific non-covalent interactions (H-bonds, hydrophobic, etc.). | The nitrogen of the THIQ ring often participates in hydrogen bonding. rsc.org Docking studies reveal interactions with specific residues, such as Cys181 in the D3 receptor. nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. ethernet.edu.et A comprehensive NMR analysis of this compound involves a suite of one- and two-dimensional experiments.

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. The spectrum would show distinct signals for the aromatic protons, the benzylic protons (at C-1), and the other aliphatic protons of the tetrahydroisoquinoline ring (at C-3 and C-4). chemicalbook.com

¹³C NMR: Reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, including the carbons of the aromatic ring, the aliphatic carbons, and the carbon of the trifluoromethyl group, which typically appears as a quartet due to coupling with the three fluorine atoms. chemicalbook.com

¹⁹F NMR: This is a highly sensitive and specific technique for observing fluorine-containing compounds. nih.govresearchgate.net this compound would exhibit a single sharp signal in the ¹⁹F NMR spectrum, confirming the presence and electronic environment of the CF₃ group. nih.gov

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC reveals longer-range correlations between protons and carbons, which is essential for unambiguously assigning the positions of substituents on the aromatic ring. nih.gov

| Nucleus | Region of Spectrum | Expected Chemical Shift (δ, ppm) | Multiplicity Information |

| ¹H | Aromatic | ~7.0 - 7.8 | Doublets, triplets reflecting substitution pattern. |

| ¹H | Aliphatic (CH₂) | ~2.7 - 4.5 | Complex multiplets (e.g., triplets) for C1, C3, and C4 protons. |

| ¹H | Amine (NH) | Variable (broad singlet) | Position and shape depend on solvent and concentration. |

| ¹³C | Aromatic | ~120 - 140 | Signals for all aromatic carbons, including the one attached to the CF₃ group. |

| ¹³C | Aliphatic (CH₂) | ~25 - 55 | Signals for C1, C3, and C4 carbons. |

| ¹³C | Trifluoromethyl (CF₃) | ~120 - 130 | Quartet (q) due to ¹JCF coupling. |

| ¹⁹F | Trifluoromethyl (CF₃) | ~ -60 to -65 | Singlet (s) when proton-decoupled. |

High-Resolution Mass Spectrometry for Precise Molecular Identification and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise identification of compounds by determining their exact mass-to-charge ratio (m/z). amazonaws.com Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, to form the [M+H]⁺ ion.

For this compound (C₁₀H₁₀F₃N), HRMS can measure the mass of the molecular ion with high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of its elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov

Isotopic analysis is another key feature of mass spectrometry. The natural abundance of isotopes, particularly ¹³C (~1.1%), results in small satellite peaks in the mass spectrum. The M+1 peak, corresponding to the presence of a single ¹³C atom in the molecule, will have a predictable intensity relative to the monoisotopic (M) peak. The observed isotopic pattern in HRMS must match the theoretical pattern calculated for the proposed formula, providing further confirmation of the compound's identity.

| Parameter | Theoretical Value | Hypothetical Experimental Value |

| Molecular Formula | C₁₀H₁₀F₃N | C₁₀H₁₀F₃N |

| Monoisotopic Mass | 201.0765 | 201.0763 |

| Mass of [M+H]⁺ Ion | 202.0843 | 202.0841 |

| Error (ppm) | N/A | -1.0 |

| ¹³C Isotope Peak ([M+1]+H)⁺ | 203.0877 | Observed |

| Relative Intensity of [M+1] | ~11.0% of [M] | Consistent with calculation |

X-ray Crystallography of this compound and Its Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. aun.edu.eg This technique provides unequivocal proof of structure, including absolute stereochemistry if applicable. The process requires growing a suitable single crystal of the compound. mdpi.com

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the positions of all atoms in the crystal lattice can be determined. mdpi.commdpi.com The analysis yields a wealth of information:

Molecular Structure: Unambiguous confirmation of the connectivity and the precise measurement of all bond lengths and angles.

Conformation: The exact conformation of the tetrahydroisoquinoline ring (e.g., half-chair, envelope) and the rotational position of the trifluoromethyl group are determined.

Supramolecular Structure: Reveals how molecules are arranged in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding (e.g., involving the amine N-H) and other non-covalent contacts that govern the crystal packing. researchgate.net

While a specific crystal structure for this compound may not be publicly available, data from related trifluoromethylated isoquinoline (B145761) derivatives demonstrate the power of this technique. doaj.org Crystallography of ligand-target complexes can also be performed, providing an experimental snapshot of the binding interactions predicted by molecular docking.

| Parameter | Description | Example Data from a Related Structure (C₁₄H₁₂F₅NO₂) doaj.org |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry elements within the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal. | a = 11.829 Å, b = 11.099 Å, c = 11.648 Å, β = 115.28° |

| Bond Lengths/Angles | Precise measurements of atomic distances and angles. | Provides definitive values for C-C, C-N, C-F bonds. |

| Conformation | The 3D shape of the molecule in the solid state. | Defines the puckering of the non-aromatic ring. |

| Intermolecular Interactions | Non-covalent forces holding the crystal together. | Can reveal hydrogen bonding networks and other packing forces. |

Future Perspectives and Emerging Research Areas

Integration with Artificial Intelligence and Machine Learning for Novel Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of new therapeutic agents. nih.govmdpi.com For 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, these computational approaches are set to play a pivotal role in designing novel derivatives with enhanced efficacy and specificity.

Machine learning algorithms can be employed for various aspects of the drug design process, including:

Virtual Screening: Rapidly screening large virtual libraries of compounds to identify those with the highest probability of binding to a specific biological target. preprints.org

ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, thereby reducing the likelihood of late-stage failures in drug development.

Lead Optimization: Guiding the iterative process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic profile. preprints.org Reinforcement learning, a type of ML, has shown promise in this area by iteratively refining molecular designs to achieve desired properties. ardigen.com

Exploration of Uncharted Bioactive Avenues and Pharmacological Targets

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous natural products and synthetic compounds with diverse biological activities. rsc.orgnih.govacs.org These activities span a wide range, including antitumor, antibacterial, antiviral, and neuroprotective effects. researchgate.netnuph.edu.uaresearchgate.net The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. wechemglobal.commdpi.comhovione.com This unique combination of the THIQ core and the trifluoromethyl moiety in this compound suggests a vast and underexplored potential for interacting with a multitude of pharmacological targets.

Future research will likely focus on screening this compound and its derivatives against a broader array of biological targets to uncover novel therapeutic applications. Some promising, yet less explored, avenues include:

Ion Channels and Transporters: Given the structural similarities of the THIQ scaffold to certain neurotransmitters, there is potential for derivatives of this compound to modulate the activity of various ion channels and transporters in the central nervous system.

Epigenetic Targets: There is growing interest in developing small molecules that can modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases. The unique structural features of this compound could be exploited to design potent and selective inhibitors of these targets.

Protein-Protein Interactions: Disrupting key protein-protein interactions is an emerging strategy for treating a variety of diseases, including cancer. The rigid framework of the THIQ scaffold provides a good starting point for designing molecules that can effectively interfere with these interactions.

The exploration of these uncharted bioactive avenues will be facilitated by high-throughput screening (HTS) technologies and the development of sophisticated cell-based and biochemical assays. The insights gained from these studies will be instrumental in identifying novel pharmacological targets for this compound and its analogs, thereby expanding their therapeutic potential.

Advancements in Sustainable Synthesis and Industrial Scale-Up Considerations

While the therapeutic potential of this compound is significant, its successful translation from the laboratory to the clinic is contingent on the development of efficient, cost-effective, and environmentally sustainable synthetic methods. core.ac.uk Future research in this area will likely focus on several key aspects to address the challenges of industrial scale-up.

One major focus will be the development of "green" synthetic routes that minimize the use of hazardous reagents and solvents, reduce waste generation, and improve energy efficiency. This could involve the use of:

Catalytic Methods: Employing highly efficient and recyclable catalysts, such as transition metal catalysts or organocatalysts, to facilitate key bond-forming reactions. organic-chemistry.org

Flow Chemistry: Transitioning from traditional batch processing to continuous flow manufacturing can offer improved safety, better process control, and higher yields.

Biocatalysis: Utilizing enzymes to perform specific chemical transformations with high selectivity and under mild reaction conditions.

Furthermore, the efficient introduction of the trifluoromethyl group is a critical consideration for industrial synthesis. rsc.org Researchers are actively exploring novel trifluoromethylation reagents and methods that are more amenable to large-scale production. nih.gov

The table below summarizes some potential areas for advancement in the synthesis of this compound.

| Area of Advancement | Description | Potential Benefits |

| Catalyst Development | Design of more active, selective, and recyclable catalysts for the key cyclization and trifluoromethylation steps. | Reduced catalyst loading, improved yields, and easier product purification. |

| Flow Chemistry | Implementation of continuous flow reactors for the synthesis. | Enhanced safety, better heat and mass transfer, and potential for automation. |

| Alternative Solvents | Exploration of greener solvent alternatives, such as ionic liquids or supercritical fluids. | Reduced environmental impact and potential for improved reaction rates. |

| Novel Trifluoromethylating Agents | Development of more stable, less expensive, and easier-to-handle reagents for introducing the CF3 group. | Improved process safety and cost-effectiveness. |

By addressing these challenges, the chemical manufacturing industry can ensure a sustainable and economically viable supply of this compound for further research and potential clinical development.

Q & A

Q. What are the common synthetic routes for preparing 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline?

Answer: The synthesis of this compound typically involves cyclization strategies. A widely used method is the Bischler-Napieralski reaction , where a β-phenylethylamide undergoes cyclodehydration in the presence of a Lewis acid (e.g., POCl₃ or PCl₅) to form the isoquinoline core . For trifluoromethyl substitution, precursors like 3-(trifluoromethyl)phenethylamine (CAS 52516-30-0) may serve as starting materials, with subsequent cyclization and reduction steps . Post-synthetic modifications, such as hydrochloridation (e.g., CAS 1260683-15-5), are often employed to stabilize the compound .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Answer: Structural elucidation combines X-ray crystallography , NMR , and mass spectrometry . X-ray studies (e.g., Cu-Kα radiation, R factor = 0.041) confirm the planar geometry of the isoquinoline core and substituent positioning . ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl groups show distinct ¹⁹F NMR signals at δ −60 to −70 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₀H₁₁F₃N: calculated 202.09) .

Advanced Research Questions

Q. What strategies are effective for introducing the trifluoromethyl group at the 5-position of the tetrahydroisoquinoline scaffold?

Answer: The trifluoromethyl group is introduced via electrophilic fluorination or cross-coupling reactions . For example:

- Direct fluorination : Using CF₃I or CF₃SO₂Cl under radical initiation.

- Building-block approach : Incorporating trifluoromethyl-containing precursors (e.g., 3-(trifluoromethyl)phenethylamine) during cyclization .

Challenges include steric hindrance and electronic effects; microwave-assisted synthesis or flow chemistry can improve yield .

Q. How does the electronic effect of the trifluoromethyl group influence the reactivity and stability of this compound in further functionalization reactions?

Answer: The electron-withdrawing nature of the CF₃ group reduces electron density at the 5-position, directing electrophilic substitution to adjacent sites. For example:

- Nitration : Occurs preferentially at the 6- or 8-position due to meta-directing effects.

- Buchwald-Hartwig amination : Requires palladium catalysts (e.g., Pd(OAc)₂) and elevated temperatures to overcome deactivation . Stability studies (e.g., TGA/DSC) show the CF₃ group enhances thermal stability by 20–30°C compared to non-fluorinated analogues .

Q. What are the challenges in resolving enantiomers of this compound, and what chiral resolution methods are recommended?

Answer: Challenges include low natural chirality and CF₃-induced steric effects. Effective methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.